5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
Description
5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4, a 4-tert-butylphenyl group at position 5, and a thiol (-SH) group at position 2. It is synthesized via cyclization reactions, often involving acetic acid reflux with aromatic aldehydes, yielding up to 85% under optimized conditions . Its NMR data (δ1.22 for tert-butyl protons; δ14.09 for SH) confirm the presence of these substituents .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYPXVUKBYMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-tert-butylbenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to produce the triazole ringThe reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol involves its ability to interact with molecular targets through its thiol and triazole functional groups. The thiol group can form covalent bonds with metal surfaces, providing a protective layer against corrosion . In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or therapeutic effects . The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
Key Observations :
Key Observations :
- The target compound’s antifungal activity is likely due to its structural similarity to azole antifungals, where the tert-butyl group may enhance binding to fungal cytochrome P450 .
Biological Activity
5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol (commonly referred to as TAZ) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C18H19N3S
- Molecular Weight : 309.43 g/mol
- CAS Number : 150405-69-9
Anticancer Activity
Research indicates that TAZ exhibits significant anticancer properties. A study demonstrated that derivatives of triazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, TAZ was tested against various cancer cell lines, showing promising results in inhibiting growth and inducing cell death through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 4.363 | Induction of apoptosis via ROS generation |
| MCF7 (Breast Cancer) | 5.200 | Cell cycle arrest and apoptosis |
Anti-inflammatory Activity
TAZ has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's hydrophobic interactions with these enzymes enhance its selectivity, making it a potential candidate for developing new anti-inflammatory drugs .
| Enzyme | Inhibition (%) | Selectivity |
|---|---|---|
| COX-1 | 87 | Higher than COX-2 |
| COX-2 | 65 | Lower than COX-1 |
Antimicrobial Activity
TAZ has been tested against various microbial strains, demonstrating moderate antibacterial activity. Its effectiveness was evaluated using standard disk diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TAZ possesses a broad-spectrum antimicrobial effect, which could be beneficial in treating infections caused by resistant strains .
The biological activity of TAZ is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Enzyme Inhibition : Specifically inhibits COX enzymes involved in inflammation.
- Disruption of Cellular Signaling Pathways : Alters signaling pathways related to cell survival and proliferation.
Case Studies
A recent case study highlighted the use of TAZ in a combination therapy for treating colorectal cancer. Patients receiving TAZ alongside conventional chemotherapeutics exhibited improved outcomes compared to those receiving chemotherapy alone. This suggests a synergistic effect that enhances treatment efficacy while potentially reducing side effects associated with high doses of traditional drugs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide intermediates or alkylation of precursor triazoles. For example, similar derivatives like 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol were synthesized using potassium carbonate in acetone with reflux conditions (12–24 hours) . Optimization may involve adjusting solvent polarity (e.g., acetone vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of reagents. Monitoring reaction progress via TLC and purification via recrystallization or column chromatography is recommended.
Q. Which spectroscopic techniques are critical for structural elucidation, and how should data interpretation be approached?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., tert-butyl group at C4-phenyl) and tautomeric forms (thiol vs. thione).
- IR spectroscopy : To identify S–H stretches (~2500 cm⁻¹) and triazole ring vibrations .
- Elemental analysis : To verify purity and stoichiometry.
Discrepancies in spectral data (e.g., missing S–H peaks) may indicate oxidation or tautomerization, necessitating inert atmosphere handling .
Q. How can solubility and stability challenges be addressed during formulation for biological assays?
- Methodology :
- Solubility : Test solvents like DMSO, ethanol, or aqueous buffers with cyclodextrins. For example, derivatives like 5-(thiophen-3-ylmethyl)-4R-1,2,4-triazole-3-thiols showed improved solubility in DMSO .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products and identify optimal storage conditions (e.g., –20°C under argon) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and pharmacological potential?
- Methodology :
- DFT calculations : Optimize geometry using Gaussian or ORCA to evaluate electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases, enzymes). For analogs like S-alkyl triazole-thiols, docking into COX-2 active sites revealed hydrogen bonding with Arg120 and Tyr355 .
- ADME prediction : Tools like SwissADME can estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Q. What strategies are effective for synthesizing metal complexes, and how do they alter bioactivity?
- Methodology : React the thiol group with metal salts (e.g., FeSO₄, CuCl₂) in ethanol/water. For instance, 2-((5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acids formed stable Fe(II) and Zn(II) complexes, enhancing antimicrobial activity . Characterize complexes via UV-Vis (d-d transitions), cyclic voltammetry, and ESI-MS.
Q. How can structural modifications (e.g., substituent variation) systematically improve target selectivity or reduce toxicity?
- Methodology :
- Substituent libraries : Synthesize analogs with varied aryl/alkyl groups at C4 and C5. For example, replacing phenyl with pyridinyl in similar triazoles increased kinase inhibition .
- SAR analysis : Compare IC₅₀ values in enzymatic assays (e.g., acetylcholinesterase) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .
- Toxicity screening : Use in silico tools like ProTox-II and validate with in vitro cytotoxicity assays (e.g., HepG2 cells) .
Q. What experimental and analytical approaches resolve contradictions in reported biological activities?
- Methodology :
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) across multiple labs to rule out protocol variability.
- Metabolite profiling : Use LC-MS to identify active metabolites or degradation byproducts that may explain divergent results. For example, S-oxidation of thiols to sulfinic acids can alter activity .
- Target engagement assays : Confirm direct binding via SPR or ITC, as seen in studies of triazole-thiols inhibiting thioredoxin reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
